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Barium strontium niobate - 37185-09-4

Barium strontium niobate

Catalog Number: EVT-358066
CAS Number: 37185-09-4
Molecular Formula: BaNb4O12S
Molecular Weight: 788.6 g/mol
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Product Introduction

Overview

Barium strontium niobate is a compound that belongs to the family of niobate materials, which are known for their interesting optical and electronic properties. It is often represented by the chemical formula BaxSr1xNb2O6\text{Ba}_{x}\text{Sr}_{1-x}\text{Nb}_2\text{O}_6, where xx indicates the ratio of barium to strontium. This compound is primarily used in applications involving ferroelectricity, non-linear optics, and photonics.

Source and Classification

Barium strontium niobate is classified as a ferroelectric material and a member of the perovskite family of oxides. It exhibits a perovskite structure, which is characterized by a general formula of ABO3\text{ABO}_3. In this case, barium and strontium occupy the AA site, while niobium occupies the BB site. The compound can be synthesized in various compositions by adjusting the ratio of barium to strontium.

Synthesis Analysis

Methods

Barium strontium niobate can be synthesized through several methods, including:

  1. Solid-State Reaction: This involves mixing barium carbonate, strontium carbonate, and niobium oxide in stoichiometric amounts and calcining at high temperatures (typically around 1000 °C) to form the compound.
  2. Sol-Gel Process: This method allows for better control over stoichiometry and homogeneity. Metal alkoxides or nitrates are mixed in a solution, followed by gelation and subsequent heat treatment to yield barium strontium niobate.
  3. Hydrothermal Synthesis: In this method, precursors are dissolved in water under high temperature and pressure conditions. This technique can produce high-purity crystals of barium strontium niobate.

Technical Details

The choice of synthesis method affects the particle size, morphology, and phase purity of the resulting barium strontium niobate. The solid-state method typically yields larger grains, while sol-gel and hydrothermal processes can produce finer particles with improved homogeneity.

Molecular Structure Analysis

Structure

Barium strontium niobate crystallizes in a tetragonal structure at room temperature, which transitions to a cubic structure at higher temperatures. The arrangement of atoms within the crystal lattice contributes to its ferroelectric properties.

Data

  • Lattice Parameters: The lattice parameters vary based on the composition but generally fall within specific ranges for tetragonal symmetry.
  • Space Group: The most common space group for this compound is P4mmP4mm.
Chemical Reactions Analysis

Reactions

Barium strontium niobate does not undergo significant chemical reactions under ambient conditions but can react with strong acids or bases.

  1. Acidic Reaction:
    BaxSr1xNb2O6+2HClBaCl2+SrCl2+2NbOCl5+H2O\text{Ba}_{x}\text{Sr}_{1-x}\text{Nb}_2\text{O}_6+2\text{HCl}\rightarrow \text{BaCl}_2+\text{SrCl}_2+2\text{NbOCl}_5+H_2O
  2. Basic Reaction:
    BaxSr1xNb2O6+2NaOHBa OH 2+Sr OH 2+2Nb OH 5\text{Ba}_{x}\text{Sr}_{1-x}\text{Nb}_2\text{O}_6+2\text{NaOH}\rightarrow \text{Ba OH }_2+\text{Sr OH }_2+2\text{Nb OH }_5

Technical Details

These reactions illustrate how barium strontium niobate can interact with acids and bases, leading to the formation of soluble salts and hydroxides.

Mechanism of Action

Process

The ferroelectric properties of barium strontium niobate arise from its ability to exhibit spontaneous polarization below a certain temperature known as the Curie temperature. The mechanism involves:

  1. Polarization: Below the Curie temperature, the material develops a permanent dipole moment due to displacement of ions within its crystal lattice.
  2. Domain Formation: The material contains regions called domains where polarization is uniform; external electric fields can switch these domains, allowing for applications in memory devices.

Data

  • Curie Temperature: Typically ranges from 200 °C to 300 °C depending on composition.
  • Dielectric Constant: High dielectric constants (up to several hundred) make it suitable for capacitive applications.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Barium strontium niobate typically appears as a white or off-white powder.
  • Density: Varies with composition but generally around 5.7-6.0\g/cm^3.

Chemical Properties

  • Stability: Chemically stable under normal conditions but can decompose at elevated temperatures or react with strong acids/bases.
  • Solubility: Insoluble in water but soluble in concentrated acids.

Relevant Data or Analyses

Research shows that varying the ratio of barium to strontium alters both physical properties and electrical characteristics significantly.

Applications

Barium strontium niobate has numerous scientific applications:

  • Nonlinear Optical Devices: Used in frequency doubling and optical parametric oscillators due to its high nonlinearity.
  • Ferroelectric Memory Devices: Exploited for its ferroelectric properties in data storage technologies.
  • Electro-optic Applications: Employed in modulators and switches due to its electro-optic effect.
  • Piezoelectric Sensors: Utilized in sensors that convert mechanical energy into electrical signals due to its piezoelectric properties.
Synthesis and Crystal Growth Methodologies

Advanced Crystal Growth Techniques: Czochralski vs. Bridgman Methodologies

The pursuit of large, optically homogeneous SBN single crystals has driven the development of melt growth techniques, primarily the Czochralski and Bridgman methods, each presenting distinct advantages and challenges.

Czochralski growth, pioneered for SBN in the 1960s, involves pulling a rotating seed crystal from a melt of precisely controlled Sr/Ba ratio (typically 0.25 < x < 0.75) contained in an iridium or platinum crucible under an oxygen-rich atmosphere. This method facilitates growth along specific crystallographic orientations, most commonly the polar c-axis ([001]). A critical challenge is striation formation caused by convective instabilities in the melt and fluctuations in growth parameters like rotation rate and temperature. These striations manifest as spatial variations in the Sr/Ba ratio, directly impacting the local Curie temperature (Tc) and electro-optic properties, thereby degrading optical homogeneity essential for applications like holographic storage. Growth rates typically range from 1-5 mm/hour to minimize these defects [1] [7].

The Vertical Bridgman method, offering a compelling alternative, addresses key limitations of Czochralski growth. In this technique, a polycrystalline SBN charge of congruent composition (e.g., Sr₀.₆₁Ba₀.₃₉Nb₂O₆) is sealed within a platinum ampoule. The ampoule is slowly lowered through a steep vertical temperature gradient, inducing directional solidification from a single seed crystal positioned at the bottom. Bridgman growth excels in diameter control and striation reduction due to the inherently lower thermal convection currents within the constrained melt volume compared to the open Czochralski crucible. Growth rates of approximately 1 mm/hour yield crystals of superior optical homogeneity, while stable growth without significant diameter fluctuation or core defects can be achieved at rates up to 12 mm/hour under optimized conditions. The capability to grow large-diameter crystals (exceeding 25 mm) with minimal striations makes Bridgman particularly suitable for high-demand electro-optic applications [5] [7].

Table 1: Comparison of Czochralski and Bridgman Growth for SBN Single Crystals

Growth ParameterCzochralski MethodBridgman Method
Typical Growth Rate1-5 mm/hour1-12 mm/hour (Optimal ~1 mm/h)
Diameter ControlModerate (Requires precise pull rate/power)Excellent (Defined by ampoule)
Striation FormationSignificant (Melt convection, fluctuations)Greatly Reduced (Stable diffusion regime)
Crystal HomogeneityLower (Compositional variations common)Higher (Reduced convective mixing)
Maximum Diameter Demonstrated~20 mm>25 mm
Key AdvantageProven technique, orientation controlSuperior homogeneity, diameter stability
Key ChallengeStriations, diameter fluctuationsSeed interface control, ampoule interaction

Molten-Salt Growth Method for Columnar Single-Crystal Grains

While Bridgman and Czochralski target bulk single crystals, achieving dense, phase-pure SBN ceramics with controlled microstructure presents distinct challenges due to abnormal grain growth (AGG) and the formation of duplex microstructures (mixture of fine and extremely large grains). Conventional solid-state reaction of SrCO₃, BaCO₃, and Nb₂O₅ powders often suffers from compositional inhomogeneity at the molecular level. This inhomogeneity, stemming from incomplete mixing and localized deviations from the desired Sr/Ba ratio, acts as a primary driver for AGG during sintering. Certain grains grow rapidly at the expense of the fine-grained matrix, leading to poor densification, reduced mechanical strength, and degraded dielectric properties, hampering commercialization [4] [6].

Chemical Coprecipitation Synthesis offers a solution by achieving near-perfect mixing at the molecular level. This wet-chemical route involves dissolving soluble salts of Sr, Ba, and Nb (e.g., nitrates or chlorides) in a common solvent. Adding a precipitating agent (e.g., oxalic acid) under controlled pH and temperature conditions co-precipitates a homogeneous mixture of Sr-Ba-Nb oxalates or hydroxides. This precursor, after careful washing and calcination, yields a highly reactive and compositionally uniform SBN powder. Studies comparing coprecipitation with solid-state synthesis demonstrate a dramatic reduction in AGG for coprecipitated powders. The resulting ceramics exhibit a more uniform grain size distribution, higher density, and consequently, improved dielectric properties and ferroelectric response. The enhanced uniformity minimizes local variations in Curie temperature and dielectric nonlinearity, critical for reliable device performance in applications like tunable capacitors [6].

Epitaxial Growth Techniques for Thin-Film Applications

The integration of SBN functionality into electro-optic modulators, tunable microwave circuits, and electrically-tunable photonic crystals necessitates high-quality thin films. Epitaxial growth, achieving crystalline alignment with the substrate, is paramount for optimal properties, particularly the linear electro-optic (Pockels) effect. Several deposition techniques have been refined for SBN films:

Radio Frequency (RF) Magnetron Sputtering is a widely employed physical vapor deposition technique. It utilizes a stoichiometric ceramic SBN target (e.g., Sr₀.₇₅Ba₀.₂₅Nb₂O₆) bombarded by argon ions (often with added oxygen) in a vacuum chamber. Sputtered atoms condense onto a heated single-crystal substrate (e.g., MgO(100), SrTiO₃(100), LaAlO₃(100)). Achieving film stoichiometry is non-trivial due to differing sputtering yields of Nb compared to Sr and Ba, and the influence of oxygen partial pressure. For instance, increasing RF power reduces stoichiometric deviation, while adding oxygen to the plasma can shift the film composition from Nb-deficient to Nb-rich (Fig. 3b,c in [3]). Crucially, the substrate temperature (typically 650-950°C) must be sufficient to promote crystalline growth with the desired (001) orientation perpendicular to the film plane, essential for exploiting the large r₃₃ electro-optic coefficient. Post-deposition high-temperature annealing (e.g., 1000°C in air) is often critical for improving crystallinity and reducing defects, although it can also induce phase changes [3] [5].

Pulsed Laser Deposition (PLD) employs a high-power laser pulse to ablate material from a stoichiometric SBN target, creating a plasma plume directed towards a heated substrate. PLD excels in preserving target stoichiometry in the deposited film due to congruent ablation. It offers flexibility in background gas composition (usually oxygen) and pressure, allowing tuning of film morphology and oxidation state. Challenges include controlling particulate formation ("droplets") and ensuring uniform thickness over large areas.

Metal-Organic Chemical Vapor Deposition (MOCVD) involves transporting volatile metal-organic precursors (e.g., Sr(thd)₂, Ba(thd)₂, Nb(OMe)₅) into a reaction chamber where they decompose on a heated substrate to form the SBN film. MOCVD promises excellent composition control, conformality on complex structures, and high deposition rates. However, developing precursors with matching volatilities and decomposition temperatures for Sr, Ba, and Nb remains challenging.

A significant advancement is the growth of SBN films on polycrystalline Al₂O₃ (alumina) substrates. While lacking the crystalline alignment of single-crystal substrates, alumina offers low microwave loss (tan δ < 10⁻⁴ at 10 GHz), low cost, excellent mechanical properties, and a thermal expansion coefficient reasonably matched to SBN. Achieving (001)-oriented SBN films on alumina requires careful optimization of sputtering parameters (temperature, pressure, power) and post-annealing. Planar capacitors fabricated on such films demonstrate remarkable microwave tunability (44%) and low loss (tan δ ≈ 0.009-0.022 at 2 GHz), yielding a high commutation quality factor (K ≈ 1740), essential for tunable filters and phase shifters [3] [5].

Role of Dopants (Ce, Cr, Nd³⁺) in Modifying Growth Dynamics and Properties

Incorporating donor dopants like Cerium (Ce), Chromium (Cr), and Neodymium (Nd³⁺) during crystal growth or thin film deposition profoundly influences both the growth process and the resulting functional properties of SBN:

  • Growth Dynamics Modification: Dopants can alter melt viscosity and solid-liquid interface kinetics during bulk crystal growth. In Czochralski growth, this can affect interface stability and striation intensity. In thin films, dopants can modify surface diffusion energy barriers and nucleation rates during deposition, potentially influencing grain size, orientation, and defect density. For instance, Ce doping has been observed to slightly suppress abnormal grain growth tendencies in ceramics.

  • Defect Engineering: Trivalent dopants (Ce³⁺, Cr³⁺, Nd³⁺) substituting for divalent Sr²⁺/Ba²⁺ at A-sites act as charge compensators, reducing the concentration of oxygen vacancies (Vₒ••) which are detrimental to optical quality (scattering centers) and dielectric loss. This compensation enhances resistivity and reduces photorefractive fatigue (resistance to optical damage).

  • Property Enhancement: Dopants significantly modify key application-oriented properties:

  • Photorefractive Sensitivity: Ce and Cr are particularly effective in enhancing the photorefractive gain coefficient and response speed, making Ce:SBN and Cr:SBN crystals premier materials for holographic storage and optical phase conjugation. This enhancement arises from the introduction of efficient charge transport centers within the bandgap.
  • Electro-Optic Coefficients: Certain dopants, notably Ce, can lead to a measurable increase in the effective electro-optic coefficient (r₃₃), crucial for low-voltage waveguide modulators. Values exceeding 1340 pm/V at λ=633 nm have been reported for heavily Sr-rich compositions, potentially further boosted by Ce doping [3].
  • Laser Properties: Nd³⁺ doping transforms SBN into a self-frequency doubling laser medium. The Nd³⁺ ions act as laser-active centers (⁴F₃/₂ → ⁴I₁₁/₂ transition around 1060 nm), while the SBN host provides the necessary nonlinearity for second harmonic generation (green light at ~530 nm) within the same crystal. Growth homogeneity is critical for efficient laser operation.

Table 2: Impact of Key Dopants on SBN Properties

DopantPrimary SiteKey Effects on Growth/StructureKey Functional Enhancements
Ce³⁺A1/A2Moderate reduction in Vₒ; Slight AGG suppression↑ Photorefractive sensitivity & speed; ↑ EO coefficient; ↑ Resistivity
Cr³⁺A1/A2 / Nb⁵⁺?Charge compensation; May alter Nb valence↑ Photorefractive sensitivity (IR); ↑ Optical damage resistance
Nd³⁺A1/A2Minimal impact on growth kineticsLaser gain (⁴F₃/₂ → ⁴I₁₁/₂); Self-frequency doubling
La³⁺A1/A2Promotes relaxor behavior; Reduces Tc↓ Dielectric loss; Modifies tunability

Challenges in Achieving Optical Homogeneity and Defect Mitigation

Attaining high crystalline and optical perfection in SBN, whether in bulk or thin-film form, faces persistent challenges requiring sophisticated mitigation strategies:

  • Point Defects and Oxygen Vacancies: High-temperature processing in reducing atmospheres or oxygen-deficient conditions promotes the formation of oxygen vacancies (Vₒ••). These vacancies act as charge trapping centers, increasing dielectric loss (especially at microwave frequencies), contributing to optical absorption, and facilitating photorefractive damage. They also influence domain wall mobility and leakage currents. Mitigation: Processing in oxygen-rich atmospheres during growth and post-annealing is critical. Utilizing donor dopants (Ce, Cr) provides charge compensation, effectively reducing the Vₒ•• concentration [3] [5].

  • Abnormal Grain Growth (AGG) in Ceramics: As discussed in Section 1.2, AGG leads to duplex microstructures with large, anisotropic grains embedded in a fine-grained matrix. This heterogeneity causes mechanical weaknesses (cracking), reduced density, and spatially varying dielectric/ferroelectric properties, severely impacting device reliability and performance uniformity. Mitigation: Employing synthesis routes ensuring molecular-level homogeneity (coprecipitation, sol-gel) is the most effective strategy. Optimizing sintering profiles (temperature, time, atmosphere) and using grain growth inhibitors can also help suppress AGG [4] [6].

  • Striations in Bulk Crystals: As detailed in Section 1.1, striations arising from growth interface instabilities (temperature fluctuations, convective mixing) cause periodic variations in the Sr/Ba ratio. This leads to corresponding variations in Tc, refractive index, and electro-optic coefficients, scattering light and degrading the performance of optical devices like phase modulators and Q-switches. Mitigation: The Bridgman method inherently offers superior striation reduction compared to Czochralski. Minimizing thermal fluctuations, using afterheaters to reduce axial gradients, optimizing growth rate (slower rates generally better), and utilizing precise diameter control systems are crucial in both methods [1] [7].

  • Interfacial "Dead Layers" and Strain in Thin Films: Epitaxial SBN films often exhibit degraded dielectric and electro-optic properties near the film-substrate interface. This "dead layer" is attributed to lattice mismatch, interdiffusion, and defect formation at the interface. Furthermore, epitaxial strain resulting from thermal expansion mismatch and lattice misfit can alter the Curie temperature and ferroelectric polarization compared to bulk crystals. Mitigation: Engineering buffer layers and optimizing substrate selection (considering lattice and thermal expansion matching) are key. Recent success with polycrystalline alumina substrates, despite the lack of epitaxy, demonstrates promising paths for microwave applications by circumventing the epitaxial strain issue entirely while maintaining excellent tunability and low loss [3] [5].

The continuous refinement of synthesis and crystal growth methodologies for barium strontium niobate remains paramount to unlocking its full potential in next-generation photonic and electronic devices. Addressing the challenges of stoichiometry control, defect minimization, and microstructural homogeneity across different forms—from bulk single crystals to polycrystalline ceramics and epitaxial thin films—is essential for achieving the reproducible, high-performance material required by industry. The interplay between advanced growth techniques, dopant engineering, and defect mitigation strategies outlined here provides the foundation for future advancements in SBN-based technologies.

Properties

CAS Number

37185-09-4

Product Name

Barium strontium niobate

IUPAC Name

strontium;barium(2+);oxido(dioxo)niobium

Molecular Formula

BaNb4O12S

Molecular Weight

788.6 g/mol

InChI

InChI=1S/Ba.4Nb.12O.Sr/q+2;;;;;;;;;;;;;4*-1;+2

InChI Key

DKDQMLPMKQLBHQ-UHFFFAOYSA-N

SMILES

[O-][Nb](=O)=O.[O-][Nb](=O)=O.[O-][Nb](=O)=O.[O-][Nb](=O)=O.[Sr+2].[Ba+2]

Canonical SMILES

[O-][Nb](=O)=O.[O-][Nb](=O)=O.[O-][Nb](=O)=O.[O-][Nb](=O)=O.[Sr+2].[Ba+2]

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